Pim-3 Kinase Inhibition Potency: Target Compound vs. In-Class Benchmark
The target compound exhibits an IC50 of 1.58 nM against Pim-3 in a biochemical assay [1]. While a direct head-to-head comparison with the closest analogs from the same patent family is not publicly available, the target compound's potency can be contextualized against the broader class. The patent US9321756 reports that many structurally related benzamide-pyrimidine compounds show Pim-1 IC50 values ranging from >1000 nM to <1 nM [2]. The target compound's nanomolar potency places it within the more active tier of this chemotype, but a definitive differential ranking against specific analogs (e.g., Example 264 with Pim-1 IC50 1.40 nM or Example 300 with Pim-1 IC50 1.20 nM) cannot be established without a direct comparative study [1].
| Evidence Dimension | Pim-3 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.58 nM (Pim-3) |
| Comparator Or Baseline | Class baseline: Pim-1 IC50 range for closely related analogs in US9321756 spans from >1000 nM to <1 nM. |
| Quantified Difference | The target compound falls within the nanomolar activity tier; exact fold-difference versus specific comparators cannot be calculated. |
| Conditions | Biochemical assay measuring phosphorylation of biotinylated-BAD peptide at Serine 112 (Pim-3, human recombinant). |
Why This Matters
Confirms the compound's potent engagement of the Pim-3 target, but procurement decisions should note the lack of direct comparative data against the nearest structural analogs.
- [1] BindingDB entry BDBM50061603 (CHEMBL3394167, US9321756 Example 157). Pim-3 IC50 = 1.58 nM. View Source
- [2] Amgen Inc. US9321756B2, Azole compounds as PIM inhibitors. Various examples with Pim-1 IC50 data. View Source
